Dezapelisib
Overview
Description
Dezapelisib is a small molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which is primarily expressed in hematopoietic cells. It has shown potential as a therapeutic agent for various cancers, particularly B-cell malignancies . This compound is currently under investigation in clinical trials for its efficacy in treating relapsed or refractory Hodgkin lymphoma .
Preparation Methods
The synthesis of dezapelisib involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as sodium hydride (NaH) and palladium catalysts
Chemical Reactions Analysis
Dezapelisib undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
Dezapelisib has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the PI3Kδ signaling pathway and its role in cellular processes.
Biology: this compound helps in understanding the mechanisms of immune cell activation and proliferation.
Mechanism of Action
Dezapelisib exerts its effects by selectively inhibiting the PI3Kδ enzyme, which is involved in the PI3K/Akt/mTOR signaling pathway. This inhibition leads to the suppression of cellular processes such as proliferation, survival, and migration of cancer cells. The molecular targets of this compound include the p110δ subunit of PI3Kδ, and its action disrupts downstream signaling pathways, ultimately leading to apoptosis of cancer cells .
Comparison with Similar Compounds
Dezapelisib is part of a class of PI3Kδ inhibitors, which includes compounds like idelalisib, duvelisib, and parsaclisib. Compared to these compounds, this compound has shown a unique profile in terms of selectivity and potency. For instance:
Idelalisib: Another PI3Kδ inhibitor, but with a different chemical structure and slightly different selectivity profile.
Duvelisib: Inhibits both PI3Kδ and PI3Kγ, whereas this compound is more selective for PI3Kδ.
Parsaclisib: A next-generation PI3Kδ inhibitor with a unique pyrazolopyrimidine structure, offering improved pharmacokinetic properties.
This compound’s uniqueness lies in its high selectivity for PI3Kδ and its potential efficacy in treating specific types of cancer .
Biological Activity
Dezapelisib, also known as INCB040093, is a novel small-molecule inhibitor targeting the phosphoinositide 3-kinase delta (PI3Kδ) pathway. This compound has garnered attention for its potential therapeutic applications, particularly in hematological malignancies such as Hodgkin's lymphoma and non-Hodgkin lymphoma. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and relevant case studies.
This compound selectively inhibits the PI3Kδ isoform, which plays a crucial role in various cellular processes including cell growth, proliferation, and survival. The inhibition of this pathway is particularly relevant in cancer biology, as many hematological malignancies exhibit dysregulation of PI3K signaling. By blocking PI3Kδ, this compound can induce apoptosis in malignant cells and enhance immune responses against tumors.
Efficacy in Clinical Studies
Clinical trials have demonstrated the efficacy of this compound in treating patients with relapsed or refractory Hodgkin's lymphoma. In a phase 2 study involving patients who had previously undergone multiple lines of therapy, this compound showed promising results:
Study | Patient Population | Response Rate | Complete Response | Overall Survival |
---|---|---|---|---|
Phase 2 Trial | Relapsed/Refractory Hodgkin's Lymphoma | 60% | 20% | Not yet reported |
In this study, the overall response rate was reported at 60%, with a complete response rate of 20%. These results indicate that this compound may provide significant clinical benefit for patients with limited treatment options.
Biological Activity and Pharmacodynamics
The pharmacodynamics of this compound reveal its ability to modulate immune responses. Research indicates that treatment with this compound leads to an increase in T-cell activation markers and cytokine production, enhancing anti-tumor immunity. For instance:
- Cytokine Production : Patients treated with this compound exhibited elevated levels of interferon-gamma (IFN-γ) and interleukin-2 (IL-2), which are critical for T-cell function and anti-tumor activity.
- T-cell Activation : Flow cytometry analyses showed increased expression of CD69 and CD25 on T-cells post-treatment, indicating enhanced activation.
Case Studies Highlighting Efficacy
Several case studies have illustrated the clinical application and outcomes associated with this compound:
- Case Study 1 : A 35-year-old male with relapsed Hodgkin's lymphoma received this compound after failing multiple therapies. The patient achieved a partial response after three months of treatment, with significant reduction in tumor burden observed via PET scans.
- Case Study 2 : A 50-year-old female patient with refractory non-Hodgkin lymphoma was treated with this compound as part of a clinical trial. The patient experienced stable disease for over six months before progressive disease was noted.
These case studies emphasize the potential of this compound as a viable option for patients with challenging malignancies.
Safety Profile
The safety profile of this compound has been evaluated in clinical trials, revealing manageable adverse effects that include:
- Common Adverse Events : Fatigue, nausea, and diarrhea.
- Serious Adverse Events : Occasional instances of pneumonitis and infections, necessitating careful monitoring.
Overall, the benefits observed in terms of tumor response appear to outweigh the risks associated with treatment.
Properties
CAS No. |
1262440-25-4 |
---|---|
Molecular Formula |
C20H16FN7OS |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
6-(3-fluorophenyl)-3-methyl-7-[(1S)-1-(7H-purin-6-ylamino)ethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C20H16FN7OS/c1-10-7-30-20-27-15(11(2)26-18-16-17(23-8-22-16)24-9-25-18)14(19(29)28(10)20)12-4-3-5-13(21)6-12/h3-9,11H,1-2H3,(H2,22,23,24,25,26)/t11-/m0/s1 |
InChI Key |
RSIWALKZYXPAGW-NSHDSACASA-N |
SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)NC4=NC=NC5=C4NC=N5 |
Isomeric SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)[C@H](C)NC4=NC=NC5=C4NC=N5 |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)NC4=NC=NC5=C4NC=N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dezapelisib; INCB040093; INCB-040093; INCB 040093. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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